H-Phe-D-met-arg-phe-NH2
説明
Overview of Neuropeptide Families and Their Physiological Relevance
Neuropeptides are a diverse class of signaling molecules utilized by the nervous system. turkupetcentre.netnumberanalytics.com Composed of short chains of amino acids, they are involved in a vast array of physiological processes. numberanalytics.com Neuropeptides can function as neurotransmitters, neuromodulators, or hormones, influencing everything from mood and appetite to pain perception and social behavior. turkupetcentre.netnumberanalytics.com
These molecules are typically synthesized from larger precursor proteins (prepro-peptides) which are enzymatically processed to yield one or more active peptides. turkupetcentre.netneuropeptides.nl Due to their diversity, neuropeptides are organized into families. This classification can be based on several criteria, including similarities in their amino acid sequence, functional relationships, or the genes that encode their precursors. numberanalytics.comneuropeptides.nl For instance, the tachykinin family, which includes Substance P and neurokinin A, are grouped by structural and genetic similarities and are involved in processes like pain transmission. biosyn.comkenhub.com Similarly, opioid peptides like endorphins and enkephalins are grouped by their functional ability to modulate pain and reward pathways. numberanalytics.comkenhub.com The physiological relevance of neuropeptides is immense, as precise regulation of their synthesis and signaling is critical for an organism's proper function. biosyn.com
The FMRFamide Peptide Family: Historical Context and Broad Distribution
The FMRFamide peptide family represents one of the most extensively distributed neuropeptide families in the animal kingdom. hawaii.edu The inaugural member of this family, the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide), was first isolated in 1977 from the ganglia of the venus clam, Macrocallista nimbosa, where it was identified as a cardioexcitatory agent. hawaii.edubiosyn.comwikipedia.org This discovery marked the beginning of extensive research into a large group of structurally related peptides, collectively known as FMRFamide-related peptides (FaRPs). wikipedia.org
A defining characteristic of FaRPs is the shared C-terminal sequence of -Arg-Phe-NH2 (Arginyl-Phenylalaninamide). wikipedia.org While authentic FMRFamide has been identified primarily in molluscs and annelids, peptides with the signature -RFamide motif are found across numerous invertebrate phyla, including insects and nematodes. hawaii.eduwikipedia.org In invertebrates, FaRPs are known to modulate a wide range of functions, including heart rate, gut motility, feeding behavior, and reproduction. wikipedia.org While the classic FMRFamide peptide is not typically found in insects, a variety of N-terminally extended FMRFamides are present and play significant myoactive roles. In vertebrates, related peptides have been shown to interact with opioid systems, sometimes producing anti-opiate effects. wikipedia.org
Characterization of H-Phe-D-Met-Arg-Phe-NH2 as a D-Amino Acid Substituted FaRP
This compound is a synthetic analogue of the parent FMRFamide peptide. Its structure is identical to FMRFamide, with a crucial exception: the methionine (Met) residue at the second position is a D-amino acid stereoisomer (D-Met), whereas the native peptide contains the L-amino acid form. This specific modification classifies it as a D-amino acid substituted FMRFamide-related peptide. In literature, it is often abbreviated as [D-Met2]-FMRFamide or DMFa. nih.gov
The substitution of an L-amino acid with its D-isomer can have profound effects on a peptide's biological activity. While substitutions with D-amino acids in some positions of FMRFamide can markedly diminish potency, the specific placement of a D-methionine at position two results in significantly altered and enhanced activity. biosyn.comnih.gov
Research findings have highlighted the unique properties of this compound. Studies examining its effect on mouse colonic propulsive motility found that this D-amino acid substitution conferred significantly enhanced activity compared to the native peptide. nih.gov Furthermore, central administration of this compound was shown to produce dose-related, naloxone-reversible antinociception (pain relief) in the mouse tail-flick test. nih.gov This indicates that the peptide acts as an opioid-like agonist. This is a notable finding, as other mammalian FaRPs have been associated with anti-opiate functions. nih.govnih.gov Therefore, the strategic substitution of a single amino acid with its D-stereoisomer in this compound not only enhances its potency but also appears to fundamentally change its mechanism of action within certain biological systems, conferring agonist-like properties at opioid receptors. nih.govnih.gov
Structure
2D Structure
特性
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-XQUALCHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations of H Phe D Met Arg Phe Nh2 Bioactivity
In Vitro Assays for Receptor and Ion Channel Modulation
Receptor Binding Affinity Determination (e.g., Displacement Assays)
Investigations into the receptor binding profile of FMRFamide have revealed interactions with several receptor types, most notably opioid receptors. However, this binding is characterized by low affinity. nih.gov In displacement assays using rabbit brain membrane preparations, FMRFamide was shown to inhibit the specific binding of radioligands for both mu (μ) and kappa (κ) opioid receptor subtypes in a dose-dependent manner. nih.gov This finding suggests a potential interaction with the opioid system, although the low affinity might indicate that direct competition at the opioid receptor is not the primary mechanism of its anti-opioid effects observed in vivo. nih.gov
The primary receptors for FMRFamide-like peptides in many species are G-protein coupled receptors (GPCRs). nih.govnih.gov For example, a specific FMRFamide GPCR (SjFaGPCR) has been identified and cloned in the cuttlefish, Sepiella japonica. nih.gov In mammals, a family of RFamide peptides binds to a group of GPCRs, including NPFFR1 and NPFFR2, which show homology to other neuropeptide receptors like those for NPY and orexin. embopress.orgresearchgate.net The cross-reactivity and distinct binding profiles among these receptors highlight a complex regulatory network. embopress.org
Electrophysiological Characterization of Ion Channel Activation/Inhibition (e.g., K+ currents, Na+ channels)
A significant body of research has demonstrated that FMRFamide and its analogs can directly modulate ion channel activity. In neurons of the snail Helix aspersa, FMRFamide is a rare example of a peptide that directly gates an ion channel, specifically a sodium-selective channel known as FaNaC (FMRFamide-gated sodium channel). nih.govsdbonline.org
Electrophysiological studies using patch-clamp techniques on these neurons have characterized two distinct types of inward currents activated by FMRFamide. nih.gov The primary current is large, activates and desensitizes rapidly, and is sensitive to blockade by amiloride. A second, smaller current is slower to activate and does not desensitize. nih.gov This direct gating mechanism is supported by findings that the channel can be activated in outside-out patches, which lack intracellular second messengers. sdbonline.org Interestingly, at high concentrations, FMRFamide and certain analogs can induce a voltage-dependent block of the very channel they activate, suggesting a complex, multi-faceted interaction with the ion pore. nih.govnih.gov In addition to this direct gating, FMRFamide-related peptides can also modulate other ion channels, including K+ and Ca2+ channels, often as part of GPCR-mediated signaling cascades. researchgate.net
| Current Characteristic | Primary Current | Secondary Current |
|---|---|---|
| Relative Amplitude | Large | Small |
| Activation Speed | Rapid | Slow |
| Desensitization | Rapid | Non-desensitizing |
| Ion Selectivity | Sodium (Na+) | Sodium (Na+) |
| Amiloride Sensitivity | Sensitive | Insensitive |
Cell-Based Functional Assays for Signal Transduction Pathway Analysis
The signal transduction pathways activated by H-Phe-D-Met-Arg-Phe-NH2 and related peptides are diverse and appear to be dependent on the specific receptor and cell type involved. The two primary mechanisms identified are direct ligand-gated ion channel activation and the triggering of second messenger cascades via G-protein coupled receptors (GPCRs). sdbonline.org
In systems where FMRFamide-like peptides act on GPCRs, the subsequent signaling can be complex. nih.gov Studies in locust oviduct muscle suggest a novel system where a single receptor can couple to two different G-proteins, leading to either inhibitory or stimulatory effects depending on the peptide ligand. nih.gov Activation of these GPCRs can modulate the activity of enzymes like adenylyl cyclase, altering intracellular levels of cyclic AMP (cAMP), or phospholipase C, leading to changes in inositol (B14025) phosphates and intracellular calcium. nih.govunito.ityoutube.com For instance, different RFamide peptides have been shown to influence insulin (B600854) secretion through Gαs (stimulatory) and Gαi/o (inhibitory) protein pathways. nih.govunito.it This demonstrates that peptides within the same family can evoke opposing physiological responses by engaging different G-protein signaling cascades. nih.govunito.it
In contrast, the direct activation of the FaNaC ion channel in molluscan neurons represents a much more direct signal transduction pathway that does not involve G-proteins or intracellular second messengers. sdbonline.orgcnrs.fr
In Vivo Biological Activity in Animal Models
Modulation of Gastrointestinal Propulsive Motility
FMRFamide-related peptides have demonstrated significant effects on gastrointestinal (GI) motility in both invertebrate and vertebrate animal models. In vitro studies on porcine GI tracts showed that FMRFamide-like peptides induce phasic contractions in smooth muscle preparations from various regions, with the most prominent responses in the jejunum. nih.gov This contractile effect appears to be mediated directly through non-opioid receptors on the muscle cells, involving L-type calcium channels, and is not blocked by neuronal toxins like tetrodotoxin. nih.gov
In vivo studies in rats provide further evidence for the role of this peptide family in regulating gut function. Loperamide, an opioid agonist, is commonly used to induce constipation in animal models by reducing GI motility. scielo.brresearchgate.net While direct in vivo studies on this compound are limited, the broader family of RFamide peptides has been shown to influence gut motility, sometimes in opposing ways depending on the specific peptide and context. nih.govnih.gov For example, some crustacean FaLPs relax the gut, while others are contractile. nih.gov
Influence on Neuroendocrine Secretion (e.g., Insulin, Somatostatin (B550006), Growth Hormone)
The FMRFamide peptide family plays a complex role in the regulation of the neuroendocrine system. Studies using isolated perfused rat pancreas have shown that FMRFamide can significantly modulate the secretion of key metabolic hormones. nih.gov Specifically, FMRFamide was found to inhibit glucose-stimulated insulin release and somatostatin release. nih.gov The peptide had no effect on glucagon (B607659) secretion under the conditions tested. nih.gov This suggests a targeted regulatory role within the pancreatic islets, potentially modulating beta (β) and delta (δ) cell activity. nih.gov
The influence on growth hormone (GH) secretion is also notable. Intracerebroventricular administration of FMRFamide to rats produced a significant increase in plasma GH levels. nih.gov This effect was observed at low doses and was relatively rapid, suggesting a central mechanism of action. nih.gov Researchers hypothesized that this GH-releasing effect could be due to the inhibition of somatostatin (a known GH inhibitor) or the stimulation of Growth Hormone-Releasing Factor (GRF). nih.gov In some fish species, FMRFamide-like peptides have also been localized in brain regions and the pituitary gland implicated in the regulation of growth and reproduction. nih.gov
| Hormone | Condition | Effect of FMRFamide (1 µM) | Statistical Significance |
|---|---|---|---|
| Insulin | Glucose-Stimulated | Inhibition | p < 0.005 |
| Somatostatin | Glucose-Stimulated | Inhibition | p < 0.01 |
| Glucagon | Low Glucose, High Glucose, or Arginine Stimulation | No Effect | Not Significant |
Interactions within Nociceptive Processing Systems
The bioactivity of this compound, also known as [D-Met2]-FMRFamide, within the central nervous system has been a subject of significant preclinical investigation. These studies have largely focused on its effects on pain perception and its relationship with endogenous opioid pathways.
Assessment of Antinociceptive Modulation
Research has demonstrated that this compound exhibits dose-dependent antinociceptive effects when administered directly into the central nervous system. In studies using murine models, intracerebroventricular (i.c.v.) administration of the peptide resulted in a measurable reduction in pain responses in thermal nociceptive assays.
Specifically, in the tail-flick and tail-immersion (at 55°C) tests, this compound produced a significant analgesic effect. nih.gov The potency of this effect has been quantified, providing essential data for understanding its bioactivity. FMRFamide, a related endogenous peptide, did not produce a maximal antinociceptive effect in the tail-flick test, suggesting a lower efficacy in this particular assay compared to its D-Met analog. nih.gov
Table 1: Antinociceptive Potency of this compound in Mice
| Test | ED₅₀ (μg, i.c.v.) | 95% Confidence Limits |
|---|---|---|
| Tail-Flick | 5.0 | 2.2-7.2 |
| Tail-Immersion (55°C) | 12.8 | 8.1-19.9 |
Data from Raffa et al. (1992) nih.gov
Analysis of Opioid Receptor-Mediated Effects (e.g., Naloxone (B1662785) Reversibility)
A critical aspect of the pharmacological investigation of this compound is its interaction with the opioid system. The antinociceptive effects of this peptide have been shown to be sensitive to antagonism by naloxone, a non-selective opioid receptor antagonist.
Pre-treatment with naloxone dose-dependently attenuated the antinociceptive effects of this compound. nih.gov This antagonism resulted in a parallel rightward shift of the dose-response curve for this compound-induced antinociception. nih.gov A Schild plot analysis of this interaction yielded a pA2 value of 6.3 ± 0.3 for naloxone, providing further evidence for a competitive interaction at opioid receptors. nih.gov Additionally, in spontaneously hypertensive rats, the increase in heart rate produced by this compound was attenuated by the intracerebroventricular injection of naloxone.
Furthermore, studies have demonstrated cross-tolerance between this compound and morphine. Mice rendered tolerant to the antinociceptive effects of morphine also exhibited a reduced response to the antinociceptive effects of this compound. nih.gov This finding strongly suggests that this compound exerts its antinociceptive action through, at least in part, the same receptor systems as morphine.
Comparative Bioactivity Profile of this compound Against FMRFamide and Other FaRPs
The bioactivity of this compound is often contextualized by comparison with the endogenous molluscan peptide FMRFamide (Phe-Met-Arg-Phe-NH2) and other FMRFamide-related peptides (FaRPs). While structurally similar, subtle modifications, such as the D-amino acid substitution in this compound, can lead to significant differences in pharmacological activity.
In preclinical models, this compound has demonstrated a more robust and consistent antinociceptive effect compared to FMRFamide when administered supraspinally. nih.gov As previously noted, FMRFamide failed to produce a maximal effect in the mouse tail-flick test, whereas its D-Met2 analog produced a full, dose-dependent antinociceptive response. nih.gov
However, when administered intrathecally in rats, FMRFamide has been shown to produce significant and long-lasting analgesia in both thermal (tail flick) and mechanical (paw pressure) nociceptive tests. nih.gov The initial antinociceptive effects of intrathecally administered FMRFamide were attenuated by systemic naloxone. nih.gov
Interestingly, both FMRFamide and this compound have been observed to attenuate morphine-induced antinociception, producing rightward, parallel shifts in the morphine dose-response curve. nih.gov This suggests a complex interaction with the opioid system, where these peptides may act as weak partial agonists or modulators at opioid receptors. This dual agonist and antagonist profile is a key feature of their pharmacology. nih.gov
Table 2: Comparative Effects on Nociception and Opioid Modulation
| Compound | Antinociceptive Effect (Supraspinal) | Attenuation by Naloxone | Modulation of Morphine Antinociception |
|---|---|---|---|
| This compound | Dose-dependent antinociception nih.gov | Yes, dose-dependent attenuation nih.gov | Attenuates (rightward shift of dose-response) nih.gov |
| FMRFamide | Incomplete antinociception nih.gov | Yes (for intrathecal administration) nih.gov | Attenuates (rightward shift of dose-response) nih.gov |
Molecular Mechanisms of Action and Receptor Recognition for H Phe D Met Arg Phe Nh2
Identification and Characterization of Primary Receptor Targets
The biological activity of the peptide H-Phe-D-Met-Arg-Phe-NH2 is determined by its interaction with specific protein receptors. Research has focused on several primary targets, drawing comparisons with its naturally occurring stereoisomer, FMRFamide (H-Phe-L-Met-Arg-Phe-NH2).
Opioid Receptor Subtype Selectivity and Efficacy
While direct, quantitative binding affinity (Kᵢ) and functional efficacy (EC₅₀) values for this compound at the µ (mu), δ (delta), and κ (kappa) opioid receptor subtypes are not extensively detailed in publicly available literature, the parent compound FMRFamide is well-known for its ability to modulate opioid signaling. FMRFamide-related peptides (FaRPs) have been shown to possess anti-opiate properties, including the ability to inhibit morphine-induced antinociception and feeding nih.govwikipedia.org. FMRFamide itself displays only a weak affinity for opioid receptors, suggesting it may function as an endogenous opioid antagonist or modulator rather than a direct agonist nih.gov.
Studies have investigated the biological effects of this compound, particularly in functions known to be modulated by opioids, such as gastrointestinal motility nih.govresearchgate.netstudylib.netethernet.edu.et. This research confirms the peptide is biologically active, though its precise opioid receptor selectivity and efficacy profile remain to be fully elucidated.
| Activity | Effect | Reference |
|---|---|---|
| Morphine-Induced Antinociception | Inhibitory | nih.gov |
| Opioid Receptor Binding | Weak Affinity | nih.gov |
| Classification | Considered a potential endogenous opioid antagonist/modulator | nih.govwikipedia.org |
FMRFamide-Gated Sodium Channel (FaNaCh) Interaction
In many invertebrates, a primary receptor for FMRFamide is the FMRFamide-gated sodium channel (FaNaCh), a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily nih.gov. The parent peptide, FMRFamide, acts as a direct agonist, binding to the channel to induce a rapid, excitatory influx of sodium ions nih.govnih.gov.
The stereochemistry of the methionine residue is critical for this interaction. Research on the effects of FMRFamide analogues on the skeletal muscles of the cockroach Periplaneta americana revealed that H-Phe-D-Met -Arg-Phe-NH2 did not significantly affect neurally evoked contractions or resting muscle tension nih.gov. This stands in contrast to the known myostimulatory activity of the L-Met form, indicating that the D-isomer is unable to effectively gate this specific ion channel.
| Compound | Target System | Observed Activity | Reference |
|---|---|---|---|
| H-Phe-L-Met -Arg-Phe-NH2 (FMRFamide) | Invertebrate Neuromuscular Junctions | Myostimulatory | nih.gov |
| H-Phe-D-Met -Arg-Phe-NH2 | Cockroach Coxal Depressor Muscles | No significant effect | nih.gov |
Mas-Related Gene C (MrgC) Receptor Engagement
The Mas-related gene (Mrg) family of G protein-coupled receptors (GPCRs), particularly those expressed in sensory neurons, have been identified as targets for FMRFamide and other RF-amide peptides google.comresearchgate.net. FMRFamide has been shown to activate Mrg receptors, leading to an increase in intracellular calcium and neuronal firing rates in dorsal root ganglion neurons google.com. The C-terminal Arg-Phe-NH₂ motif is a key pharmacophore for this receptor class, as even dipeptide mimetics can act as agonists at rat MrgC and mouse MrgC11 receptors nih.govresearchgate.net. Furthermore, studies using photocaged FMRFamide have demonstrated the ability to trigger neuronal interactions specifically through the MrgA1 receptor rsc.org.
While the parent L-Met peptide is a known agonist, specific studies characterizing the activity of this compound at MrgC or other Mrg subtypes have not been reported in the reviewed literature. The importance of ligand structure for Mrg receptor activation suggests that the D-Met substitution could potentially alter binding affinity or efficacy.
Potential Cross-Reactivity with Other Neuropeptide Receptors
There is an evolutionary basis for potential cross-reactivity of FMRFamide-related peptides with other neuropeptide receptor systems, notably the cholecystokinin (CCK) receptors. In invertebrates, the CCK homolog is sulfakinin (SK), which belongs to the FMRFamide-like peptide family researchgate.net. This phylogenetic link suggests that the signaling systems for these peptides may share common ancestry researchgate.netnih.gov. The invertebrate SK receptor and the vertebrate CCK receptor are homologs, raising the possibility that FMRFamide-like peptides could interact with CCK receptors. However, direct binding studies of this compound on CCK receptor subtypes have not been specifically documented.
Ligand-Receptor Interaction Dynamics and Structural Basis
Understanding how this compound binds to its receptors on a molecular level is crucial for explaining its biological activity profile. This is often investigated using computational modeling techniques.
Computational Molecular Docking and Simulation Studies
Specific molecular docking or dynamic simulation studies for this compound are not available in the searched literature. However, insights can be drawn from studies of the parent FMRFamide peptide and from the general application of these computational methods to similar peptide-receptor systems drugbank.comnih.gov.
For the FMRFamide-gated sodium channel (FaNaC), comparative analysis and mutagenesis studies have identified a putative ligand-binding pocket located in the extracellular domain at the interface between adjacent channel subunits nih.govnih.gov. This pocket is lined by several conserved amino acid residues that are critical for determining the potency of FMRFamide nih.gov.
Computational approaches like molecular docking are used to predict the most likely conformation of a ligand when bound to a receptor's active site plos.org. This process involves generating numerous possible orientations and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions nih.govnrfhh.com. For a peptide like this compound, docking simulations could be used to:
Predict its binding pose within a receptor pocket.
Identify key amino acid residues involved in the interaction.
Theoretically rationalize experimental findings, such as the observed inactivity of the D-Met analog at FaNaChs nih.gov. A simulation could demonstrate that the altered stereochemistry of the D-methionine side chain introduces steric hindrance or prevents the formation of a critical hydrogen bond within the defined binding pocket, thus explaining its lack of agonistic activity.
Following docking, molecular dynamics (MD) simulations can further refine the model by simulating the movements of the peptide-receptor complex over time, providing insights into the stability of the interaction nih.gov. While these studies have not been specifically published for this compound, they represent a powerful tool for future research into its precise molecular mechanisms of action.
Site-Directed Mutagenesis of Receptors to Identify Key Binding Residues
The interaction between this compound, a member of the FMRFamide-related peptides (FaRPs), and its receptors is a highly specific process governed by the molecular architecture of the receptor's binding pocket. wikipedia.orgnih.gov Invertebrate receptors for FaRPs are typically G-protein coupled receptors (GPCRs). nih.gov Understanding this interaction at the molecular level has been advanced through site-directed mutagenesis studies, a technique that involves systematically replacing specific amino acid residues in the receptor protein to assess their importance in ligand binding and receptor activation.
While direct mutagenesis studies on receptors specifically for this compound are not extensively detailed in the provided research, valuable insights can be drawn from studies on related RFamide peptide receptors and other GPCRs that share structural similarities. These studies highlight key residues and domains that are critical for the binding of peptides with the characteristic C-terminal Arg-Phe-NH2 motif.
For instance, research on human RFamide peptide receptors, such as the neuropeptide FF (NPFF) receptors, has identified specific acidic residues as being crucial for recognizing the C-terminal arginine of the peptide ligand. nih.gov A conserved aspartic acid residue in transmembrane helix 6 (TM6) is proposed to form a salt bridge with the positively charged guanidinium (B1211019) group of the arginine in the peptide. nih.gov Mutation of this residue to a non-acidic amino acid, such as arginine, results in a significant decrease in ligand affinity and a loss of receptor activation, underscoring its critical role in the binding process. nih.gov
Furthermore, hydrophobic and aromatic residues within the transmembrane helices of the receptor often form a binding pocket that accommodates the hydrophobic side chains of the peptide, such as the phenylalanine residues in this compound. nih.govnih.gov Studies involving the mutation of specific phenylalanine residues within the receptor to alanine have shown varying effects, sometimes resulting in a minor loss of receptor activation, indicating their contribution to a network of hydrophobic interactions that stabilize the peptide in the binding pocket. nih.gov
The table below summarizes findings from mutagenesis studies on related GPCRs, which provide a model for understanding the potential key binding residues for this compound.
| Receptor Family | Location of Mutation | Original Residue | Mutated Residue | Effect on Ligand Binding/Activation | Reference |
|---|---|---|---|---|---|
| RFamide Peptide Receptors (e.g., NPFFR2) | Transmembrane Helix 6 (TM6) | Aspartic Acid (Asp) | Arginine (Arg) | Results in a not fully activatable receptor variant, highlighting the need for a negative charge. | nih.gov |
| RFamide Peptide Receptors (e.g., NPFFR1) | Transmembrane Helix 6 (TM6) | Aspartic Acid (Asp) | Arginine (Arg) | Strongly decreased ligand affinities. | nih.gov |
| μ-Opioid Receptor | Transmembrane Helix 7 (TM7) | Tyrosine (Tyr) | Phenylalanine (Phe) | Decreased affinity for a wide spectrum of agonists and antagonists. | fsu.edu |
| μ-Opioid Receptor | Transmembrane Helix 3 (TM3) | Asparagine (Asn) | Alanine (Ala) | Increase in affinity for several opioid agonists. | fsu.edu |
Conformational Analysis of the Peptide and its Role in Binding
The biological activity of this compound is intrinsically linked to its three-dimensional structure, or conformation, which allows it to fit precisely into the binding pocket of its receptor. The sequence of amino acids and the presence of a D-amino acid (D-Methionine) influence the peptide's flexibility and preferred spatial arrangement, which are critical for receptor recognition and activation.
The C-terminal -RFamide sequence is a hallmark of this family of peptides and is considered the primary determinant for receptor binding and activation. wikipedia.orgnih.gov Structure-activity relationship (SAR) studies on related peptides have consistently shown that substitutions of the C-terminal arginine and phenylalanine residues lead to a significant loss in receptor response. nih.gov This suggests that the specific conformation of this dipeptide segment is essential for interacting with key residues, such as the conserved acidic residue in the receptor's transmembrane domain 6 that recognizes the arginine side chain. nih.gov
The inclusion of a D-methionine residue in the second position is a significant structural feature. In peptides, L-amino acids are the naturally occurring form. The incorporation of a D-amino acid can induce specific turns or kinks in the peptide backbone, leading to a more constrained and stable conformation. This conformational rigidity can be advantageous for receptor binding in several ways:
Reduced Entropy Loss: A more rigid peptide loses less conformational entropy upon binding to its receptor, which can result in higher binding affinity.
Increased Receptor Selectivity: A specific, stable conformation may fit better into the binding site of one particular receptor subtype over others.
Enhanced Metabolic Stability: The presence of a D-amino acid can make the peptide more resistant to degradation by proteases, which are often specific for L-amino acid sequences.
While detailed NMR or X-ray crystallography studies specifically for this compound are not widely available, insights can be gained from research on other structurally constrained peptides. For example, studies on constrained H-Phe-Phe-NH2 analogues demonstrated that rigidification of the peptide backbone, such as through cyclization, can lead to high affinity and improved pharmacokinetic properties. acs.orgnih.gov This underscores the principle that a pre-organized, receptor-compatible conformation enhances binding and biological activity.
| Peptide Position/Residue | Structural Feature | Presumed Role in Binding & Conformation | Reference |
|---|---|---|---|
| Position 1: Phenylalanine (Phe) | Aromatic, hydrophobic side chain | Contributes to hydrophobic interactions within the receptor binding pocket. | nih.gov |
| Position 2: D-Methionine (D-Met) | D-amino acid; hydrophobic, sulfur-containing side chain | Induces conformational constraint, potentially increasing receptor affinity and selectivity, and enhances metabolic stability. | |
| Position 3: Arginine (Arg) | Long, positively charged (basic) side chain | Forms a critical ionic bond (salt bridge) with a negatively charged residue (e.g., Aspartic Acid) in the receptor. Essential for activation. | nih.gov |
| Position 4: Phenylalanine (Phe) | Aromatic, hydrophobic side chain | Crucial for receptor recognition; engages in hydrophobic and/or pi-stacking interactions within the binding pocket. | nih.gov |
| C-Terminus: Amide (-NH2) | Neutralizes the C-terminal carboxyl group | Protects against carboxypeptidase degradation and is often essential for biological activity in neuropeptides. | wikipedia.org |
Structure Activity Relationship Sar Studies of H Phe D Met Arg Phe Nh2 and Its Analogues
Impact of D-Amino Acid Substitution at the Met Position
Modulation of Receptor Binding Affinity and Functional Potency
The introduction of a D-amino acid can alter the peptide's affinity for its receptor and its subsequent functional potency. The replacement of L-amino acids with D-amino acids can lead to enhanced serum stability, which may result in a longer half-life and prolonged activity. mdpi.com However, such substitutions can also impact receptor binding. For instance, studies on the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 have shown that modifications at the D-Phe position can significantly alter potency at different melanocortin receptors. nih.gov While direct binding affinity data for H-Phe-D-Met-Arg-Phe-NH2 compared to its all-L counterpart is not extensively detailed in the provided search results, the general principle is that the stereochemistry at the Met position is a key determinant of the peptide's interaction with its binding pocket. The analogue F(D-MET)RFamide, for example, showed no significant effect on neurally evoked contractions in certain experimental setups, suggesting that this substitution can modulate biological response. nih.govijbs.com
The table below illustrates the conceptual impact of D-amino acid substitution on peptide properties, based on general findings in peptide chemistry.
| Property | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Rationale |
| Receptor Binding | Native affinity | Can be increased, decreased, or unchanged | Altered side-chain orientation and backbone conformation affecting fit within the receptor binding pocket. |
| Functional Potency | Baseline activity | Can be agonistic, antagonistic, or inactive | Dependent on the conformational changes induced by the D-amino acid and how they affect receptor activation. |
| Enzymatic Stability | Susceptible to proteolysis | Generally more resistant to proteolysis | Proteases are stereospecific and often do not recognize peptides containing D-amino acids. mdpi.comnih.gov |
Contribution of Specific Amino Acid Residues to Bioactivity
Role of N-terminal Phenylalanine (Phe)
The N-terminal Phenylalanine is crucial for the bioactivity of many FMRFamide-like peptides. Structure-activity relationship studies of FMRF-NH2 peptides have demonstrated that the N-terminal residue is important for modulating cardiac contractility. plos.org While the C-terminus is often critical for receptor binding, the N-terminal extension can influence the docking of the peptide to its receptor and its subsequent activity. plos.org In some cases, substitution of the N-terminal Phe with Alanine can lead to a significant loss of activity, highlighting its importance. plos.org
Significance of Arginine (Arg) at Position 3
The Arginine residue at the third position is a key component of the bioactive core of many peptides, including melanocortin agonists where the "His-Phe-Arg-Trp" sequence is considered the message sequence. nih.gov The positively charged guanidinium (B1211019) group of Arginine is often involved in crucial electrostatic interactions with negatively charged residues in the receptor binding pocket. nih.gov Studies on melanocortin receptors have shown that replacing Arginine with a neutral amino acid like Norleucine can significantly reduce binding affinity, particularly for receptors that rely on this electrostatic interaction. nih.gov This suggests that the Arg residue in this compound is likely essential for forming a salt bridge or hydrogen bonds with the receptor, thereby anchoring the peptide and contributing to its binding affinity and potency.
Criticality of the C-terminal Arg-Phe-NH2 Moiety for Receptor Interaction
The C-terminal Arg-Phe-NH2 moiety is a hallmark of the RFamide peptide family and is overwhelmingly critical for receptor interaction and bioactivity. nih.govembopress.org Numerous studies have confirmed that this conserved sequence is essential for the cardiovascular and other physiological effects of these peptides. nih.gov The C-terminal amide group is also thought to form important interactions with receptor residues. nih.gov Modification or removal of the C-terminal Arg-Phe sequence typically results in a dramatic loss of biological activity. nih.gov For example, substitution of the C-terminal Phenylalanine with Proline in a γ2-MSH analogue, which also contains an Arg-Phe sequence, abolished its cardiovascular effects. nih.gov This underscores the indispensable role of the C-terminal Arg-Phe-NH2 in receptor recognition and activation for this class of peptides. nih.govplos.orgnih.gov
The following table summarizes the key interactions and contributions of the C-terminal residues based on studies of RFamide peptides.
| Residue/Moiety | Key Structural Feature | Postulated Interaction with Receptor | Consequence of Modification |
| Arginine (Arg) | Positively charged guanidinium group | Electrostatic interactions (salt bridges) with acidic residues (e.g., Asp, Glu) in the receptor. nih.gov | Significant loss of binding affinity and biological activity. |
| Phenylalanine (Phe) | Aromatic side chain | Hydrophobic interactions within a specific pocket of the receptor. | Drastic reduction or complete loss of activity. nih.gov |
| Amide (-NH2) | Hydrogen bond donor/acceptor | Forms hydrogen bonds with polar residues in the receptor, stabilizing the peptide-receptor complex. nih.gov | Loss of affinity and potency. |
Strategic Modifications for Altered Biological Profiles of this compound and its Analogues
The tetrapeptide this compound, a member of the FMRFamide-related peptide family, has been the subject of extensive structure-activity relationship (SAR) studies. These investigations aim to understand the molecular determinants of its biological activity and to design analogues with modified biological profiles, such as enhanced potency, selectivity, or stability. Strategic modifications of the peptide backbone and amino acid side chains, as well as the development of peptidomimetics, have been key strategies in this endeavor.
Peptide Backbone Modifications (e.g., N-methylation, Cyclization)
Modifications to the peptide backbone are a powerful tool for altering the conformational properties and metabolic stability of peptides like this compound. Two common modifications, N-methylation and cyclization, have profound effects on the peptide's structure and function.
Cyclization is another strategy to introduce conformational rigidity and improve the biological profile of peptides. By linking the N- and C-termini or through side-chain to side-chain or side-chain to backbone linkages, the number of accessible conformations is reduced. This pre-organization of the peptide into a bioactive conformation can lead to increased receptor affinity and selectivity. Moreover, cyclic peptides often exhibit enhanced stability against exopeptidases. For related FMRFamide analogues, cyclization has been explored to create more potent and stable compounds. For example, studies on other peptides have shown that cyclization can lead to a significant increase in binding affinity compared to their linear counterparts.
The following table summarizes the conceptual effects of these backbone modifications on peptide properties:
| Modification | Primary Effect on Structure | Impact on Biological Profile |
| N-methylation | Local conformational constraint, loss of hydrogen bond donor | Increased metabolic stability, altered receptor affinity and selectivity, potentially improved membrane permeability. |
| Cyclization | Global conformational restriction | Increased receptor affinity and selectivity, enhanced stability against exopeptidases, pre-organization into bioactive conformation. |
Side Chain Substitutions and Aromatic Interactions
The amino acid side chains of this compound play a crucial role in its interaction with its target receptors. Systematic substitution of these side chains provides valuable insights into the structural requirements for biological activity.
The N-terminal Phenylalanine (Phe¹) is important for activity. Studies on related FMRFamide peptides have shown that substitutions at this position can significantly alter potency.
The D-Methionine (D-Met²) residue is a key feature of this specific analogue. The D-configuration at this position often confers resistance to enzymatic degradation and can induce specific conformational preferences. The substitution of methionine with other amino acids, such as leucine or other hydrophobic residues, in related peptides has been shown to modulate activity.
The Arginine (Arg³) residue, with its positively charged guanidinium group, is often critical for receptor binding through electrostatic interactions. In many FMRFamide-related peptides, this position is highly conserved, and substitutions can lead to a dramatic loss of activity.
The C-terminal Phenylalanine (Phe⁴) and the terminal amide are also crucial for the biological activity of FMRFamide-like peptides. The aromatic side chain of Phe⁴ is believed to be involved in hydrophobic and aromatic interactions with the receptor binding pocket. The C-terminal amidation is a common feature of this peptide family and is generally essential for activity.
Aromatic interactions , such as π-π stacking and cation-π interactions, involving the phenylalanine residues are thought to be significant in stabilizing the bioactive conformation and in the direct interaction with the receptor. The spatial arrangement of the two aromatic rings of Phe¹ and Phe⁴ is likely a key determinant of the peptide's biological activity.
The table below illustrates the typical effects of side chain substitutions based on studies of related FMRFamide analogues:
| Position | Original Residue | Substitution Type | General Effect on Activity |
| 1 | Phe | Aliphatic | Often leads to a decrease in potency. |
| 1 | Phe | Other Aromatic | Can be tolerated, depending on the specific residue. |
| 2 | D-Met | L-amino acid | May decrease stability and alter conformation. |
| 2 | D-Met | Other hydrophobic | Can modulate activity and selectivity. |
| 3 | Arg | Lysine | Sometimes tolerated, but often with reduced potency. |
| 3 | Arg | Neutral/Acidic | Generally leads to a significant loss of activity. |
| 4 | Phe | Aliphatic | Usually results in a substantial decrease in activity. |
| 4 | Phe | Other Aromatic | Certain substitutions may be tolerated or even enhance activity. |
Design and Evaluation of Peptidomimetics Based on the this compound Scaffold
To overcome the inherent limitations of peptides as therapeutic agents, such as poor oral bioavailability and rapid metabolism, researchers have focused on the design of peptidomimetics . These are non-peptide molecules that mimic the essential structural features and biological activity of the parent peptide. The design of peptidomimetics based on the this compound scaffold involves identifying the key pharmacophoric elements—the essential functional groups and their spatial arrangement—and incorporating them into a more stable, non-peptidic framework.
The general approach to designing peptidomimetics involves:
Identifying the pharmacophore: Determining the crucial amino acid side chains and backbone conformations responsible for biological activity through extensive SAR studies. For this compound, the key elements are the two aromatic groups, the basic guanidinium group, and their relative spatial orientation.
Scaffold selection: Choosing a rigid or semi-rigid non-peptide scaffold that can hold the pharmacophoric groups in the desired orientation. Various scaffolds, such as heterocyclic systems or constrained cyclic structures, have been explored.
Synthesis and evaluation: Synthesizing the designed peptidomimetics and evaluating their biological activity, including receptor binding affinity and functional assays.
For example, peptidomimetics of the related Arg-Phe-NH2 motif have been synthesized and tested as agonists for Mas-related G protein-coupled receptors (MrgC). nih.gov These studies provide a blueprint for how the essential pharmacophoric elements of this compound could be incorporated into novel non-peptide structures.
The following table provides a conceptual overview of the design process for peptidomimetics based on the this compound scaffold:
| Design Step | Description | Example for this compound Scaffold |
| Pharmacophore Identification | Isolate the minimal structural components required for activity. | The two Phenylalanine side chains and the Arginine side chain in their specific spatial arrangement. |
| Scaffold Hopping | Replace the peptide backbone with a non-peptidic framework. | Utilize a heterocyclic core to orient the key side-chain mimics. |
| Side Chain Mimicry | Replace amino acid side chains with isosteric non-natural groups. | Use a benzyl (B1604629) group to mimic Phenylalanine and a guanidinylated alkyl chain to mimic Arginine. |
| Conformational Constraint | Introduce rigidity to lock the molecule in a bioactive conformation. | Incorporate cyclic structures or stereochemically defined linkers between the pharmacophoric groups. |
Through these strategic modifications, the pharmacological profile of this compound can be systematically altered, leading to the development of novel chemical probes and potential therapeutic leads with improved properties.
Advanced Analytical Techniques for H Phe D Met Arg Phe Nh2 Research
High-Resolution Mass Spectrometry for Peptide Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of peptides like H-Phe-D-Met-Arg-Phe-NH2. It provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the peptide's identity. Techniques such as Matrix-Assisted Laser Desorption/Ionization Fourier Transform Mass Spectrometry (MALDI-FTMS) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) are frequently utilized for this purpose. nih.gov
Table 1: Theoretical MS/MS Fragmentation Ions for [M+H]⁺ of this compound This table displays the calculated monoisotopic masses for the primary b- and y-ion series resulting from the fragmentation of the protonated peptide.
| # | Amino Acid | b-ion m/z | y-ion m/z |
| 1 | Phe | 148.0762 | 599.3068 |
| 2 | D-Met | 279.1347 | 452.2306 |
| 3 | Arg | 435.2360 | 321.1721 |
| 4 | Phe-NH2 | 582.3045 | 165.0919 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamic properties of peptides in solution. nih.gov For a tetrapeptide like this compound, NMR studies can reveal its preferred conformation, which is crucial for understanding its interaction with biological receptors. nih.gov
A typical NMR analysis involves a suite of two-dimensional experiments. nih.gov Homonuclear Hartmann-Hahn (HOHAHA) or Total Correlation Spectroscopy (TOCSY) experiments are used to identify all proton signals belonging to a single amino acid residue's spin system. nih.gov Subsequently, Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments identify protons that are close in space (typically <5 Å), providing distance constraints that are essential for structural calculations. nih.gov
Key parameters derived from NMR spectra, such as ³J(HN,Hα) coupling constants, provide information about the backbone dihedral angle φ. mdpi.com Additionally, the temperature coefficients of the amide proton chemical shifts can indicate which amide protons are involved in intramolecular hydrogen bonds, a key feature of stable secondary structures like β-turns. mdpi.com The collection of these experimental restraints allows for the calculation of an ensemble of structures that represent the peptide's conformational space in solution. nih.gov
Table 2: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Protons in Peptides This table provides general chemical shift ranges (in ppm) for the types of protons found in this compound. Exact values depend on the local chemical environment and peptide conformation.
| Proton Type | Phenylalanine (Phe) | D-Methionine (D-Met) | Arginine (Arg) |
| Amide (NH) | 7.5 - 8.5 | 7.5 - 8.5 | 7.5 - 8.5 |
| Alpha (α-CH) | 4.0 - 4.7 | 4.0 - 4.6 | 4.0 - 4.4 |
| Beta (β-CH₂) | 2.8 - 3.3 | 1.9 - 2.3 | 1.6 - 1.9 |
| Side Chain (γ+) | 7.2 - 7.4 (Aromatic) | 2.5 - 2.7 (γ-CH₂) | 3.1 - 3.3 (δ-CH₂) |
| 2.0 - 2.2 (S-CH₃) | 7.1 - 7.8 (Guanidinium) |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification of this compound after chemical synthesis and the assessment of its purity. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides, separating molecules based on their hydrophobicity. nih.gov
In a typical RP-HPLC setup, the peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains). A gradient of increasing organic solvent, usually acetonitrile (B52724), is then applied. Peptides with greater hydrophobicity interact more strongly with the C18 stationary phase and thus elute later, at higher acetonitrile concentrations. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase helps to sharpen peaks and improve resolution.
Purity is assessed by monitoring the column eluent with a UV detector, typically at wavelengths of 214 nm (peptide bond) and 280 nm (aromatic side chains). A pure sample should ideally yield a single, sharp, symmetrical peak. The percentage purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Table 3: Example RP-HPLC Gradient for this compound Analysis This table shows a representative linear gradient for the analytical separation of the peptide on a C18 column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 95 | 5 |
| 25.0 | 1.0 | 55 | 45 |
| 30.0 | 1.0 | 5 | 95 |
| 35.0 | 1.0 | 5 | 95 |
| 36.0 | 1.0 | 95 | 5 |
| 40.0 | 1.0 | 95 | 5 |
Immunological Assays for Detection and Localization of Related Peptides
Immunological assays leverage the high specificity of antibodies to detect and quantify FMRFamide and its related peptides (FaRPs), including this compound, in complex biological samples. nih.gov These methods are highly sensitive and are crucial for studying the distribution and function of these neuropeptides.
Radioimmunoassay (RIA) has been a classical method for quantifying FaRPs in tissue extracts. nih.gov This competitive assay involves a radiolabeled peptide and an antibody specific to the peptide. The amount of unlabeled peptide in a sample is determined by its ability to compete with the radiolabeled peptide for antibody binding sites.
Immunohistochemistry (IHC) and Immunofluorescence are used to visualize the location of FaRPs within tissues. immunostar.com Slices of tissue are incubated with a primary antibody that binds to the FMRFamide sequence. A secondary antibody, which is conjugated to an enzyme (for IHC) or a fluorophore (for immunofluorescence), then binds to the primary antibody, allowing for the visualization of the peptide's distribution in specific neurons or cells. immunostar.comnih.gov
Immunoaffinity-based methods can be used to enrich FaRPs from complex mixtures prior to analysis by other techniques like mass spectrometry. nih.gov In this approach, an antibody targeting the FMRFamide C-terminus is immobilized on a solid support. When a tissue extract is passed over the support, the FaRPs bind to the antibody and are retained, while other molecules are washed away. This selective isolation significantly enhances the detection of low-abundance peptides. nih.gov The specificity of the antibody is critical, as some antibodies may cross-react with other peptides that have a similar C-terminal motif. nih.govnih.gov
Table 4: Comparison of Immunological Assays for FaRPs This table summarizes the principles and primary applications of common immunological techniques used in the study of this compound and related peptides.
| Assay Technique | Principle | Primary Application | Key Feature |
| Radioimmunoassay (RIA) | Competitive binding between a radiolabeled peptide and an unlabeled sample peptide for a limited number of antibody sites. | Quantitative measurement of peptide concentration in extracts. | High sensitivity |
| Immunohistochemistry (IHC) | Use of enzyme-linked antibodies to generate a colored precipitate at the location of the target peptide in tissue sections. | Visualization of the anatomical distribution of peptides within tissues. | Cellular localization |
| Immunofluorescence | Use of fluorophore-linked antibodies to visualize the target peptide in tissue sections via fluorescence microscopy. | High-resolution localization and co-localization with other markers. | High resolution |
| Immunoaffinity Enrichment | Capture of target peptides from a complex mixture using immobilized antibodies specific to the peptide. | Selective isolation and concentration of peptides prior to MS analysis. | High specificity |
Future Research Directions and Research Tool Development for H Phe D Met Arg Phe Nh2
Rational Design of Highly Potent and Selective H-Phe-D-Met-Arg-Phe-NH2 Analogues
The rational design of analogues of this compound is guided by structure-activity relationship (SAR) studies of the broader RFamide peptide family. nih.gov The C-terminal RFamide motif is considered the most critical component for receptor interaction and activation. frontiersin.orgnih.gov Future design strategies will likely focus on systematic modifications of each amino acid residue to enhance potency and, crucially, selectivity for specific receptor subtypes.
The key pharmacophoric elements of RFamide peptides are well-established, providing a roadmap for designing new analogues. nih.gov The C-terminal amidation and the Arg and Phe residues are generally considered essential for activity, with substitutions at these positions often leading to a dramatic loss of affinity. nih.gov However, subtle modifications can yield significant improvements in selectivity. For instance, in related neuropeptide systems like the melanocortins, systematic substitution of residues within the core "His-Phe-Arg-Trp" pharmacophore has led to the development of ligands with high receptor selectivity. nih.gov A similar approach can be applied to this compound.
Future research will involve:
D-Amino Acid Scanning: The presence of a D-Met residue already suggests that this peptide is more resistant to enzymatic degradation. Further substitutions with other D-amino acids at positions 1 and 4 could be explored to enhance stability while mapping the conformational requirements for receptor binding.
Side Chain Modification: The aromatic rings of the Phenylalanine residues and the guanidinium (B1211019) group of Arginine are crucial for binding. nih.gov Modifications could include using non-natural amino acids with altered ring systems (e.g., Naphthylalanine instead of Phenylalanine) or bioisosteric replacements for the guanidinium group to fine-tune receptor interactions and selectivity. nih.govnih.gov
Conformational Constraint: Introducing conformational rigidity through cyclization or the incorporation of backbone mimetics can lock the peptide into its bioactive conformation. nih.gov This strategy often increases receptor affinity and selectivity by reducing the entropic penalty upon binding. core.ac.uk
| Position | Residue | Modification Strategy | Observed/Expected Outcome on Activity | Reference |
|---|---|---|---|---|
| 1 | Phe | Substitution with other aromatic or aliphatic residues. | Modulates potency and selectivity; N-terminal extension can significantly alter receptor preference. | soton.ac.uk |
| 2 | Met/D-Met | Substitution with other hydrophobic residues (e.g., Leu, Ile); D-isomer substitution. | D-isomer (as in this compound) is expected to increase metabolic stability. Hydrophobicity at this position is important for activity. | core.ac.uk |
| 3 | Arg | Substitution with D-Arg or other basic residues (e.g., Lys). Use of non-natural surrogates. | Generally intolerant to substitution, as the positively charged guanidinium group is critical for receptor interaction. D-Arg may be tolerated with some loss of affinity. | nih.govnih.gov |
| 4 | Phe | Substitution with D-Phe or Tyr. | Highly conserved position; substitutions are generally not well tolerated and lead to a dramatic reduction in affinity. | nih.gov |
| C-Terminus | -NH2 | Replacement with a free acid (-COOH). | Amidation is essential for biological activity; the free acid form is typically inactive. | nih.gov |
Exploration of Novel Physiological Roles and Therapeutic Hypotheses in Preclinical Models
The diverse functions of endogenous FaRPs in both invertebrates and vertebrates suggest a wide range of potential physiological roles for this compound. wikipedia.orgnih.gov In mammals, FaRPs are known to modulate pain signaling, often acting as anti-opioid agents. wikipedia.orgnih.gov They are also implicated in cardiovascular regulation, feeding, and gastrointestinal motility. nih.gov
Future preclinical research should aim to systematically investigate the effects of this compound in various disease models. The D-Met modification, by potentially increasing the peptide's half-life, may reveal effects not readily observed with the native, rapidly degraded FMRFamide.
Key areas for preclinical exploration include:
Pain and Analgesia: Given the known anti-opioid effects of FaRPs, this compound could be tested in models of chronic and neuropathic pain. nih.gov Research could explore its potential to modulate opioid tolerance and dependence, a significant challenge in pain management. nih.gov
Metabolic Disorders: The involvement of neuropeptide systems in regulating food intake is well-documented. wikipedia.org Preclinical studies in models of obesity and diabetes could investigate whether this compound affects feeding behavior, energy homeostasis, and glucose metabolism.
Neuropsychiatric and Neurological Disorders: Neuropeptides play critical roles in complex behaviors. nih.gov The effects of this compound could be explored in animal models of anxiety, depression, and memory, building on findings that some FaRPs have amnesic effects or modulate behavior. nih.govresearchgate.net
Cardiovascular Function: The original discovery of FMRFamide was based on its cardioexcitatory activity in mollusks. frontiersin.org Its effects on heart rate, blood pressure, and cardiac contractility should be investigated in mammalian preclinical models. wikipedia.orgnih.gov
Advancements in Peptidomimetic Design for Enhanced Research Applications
While peptides like this compound are valuable research tools, their therapeutic potential is often limited by poor metabolic stability and low oral bioavailability. longdom.org Peptidomimetic design aims to overcome these limitations by creating molecules that mimic the structure and function of the parent peptide but possess improved drug-like properties. core.ac.uklongdom.org
Advancements in this area will be crucial for translating the biological activities of this compound into viable therapeutic leads. Strategies include:
Backbone Modification: Replacing labile peptide bonds with non-hydrolyzable isosteres (e.g., reduced amide bonds, aza-peptide bonds) can significantly enhance resistance to proteolysis. longdom.org
Secondary Structure Mimetics: If a specific secondary structure (like a β-turn) is identified as the bioactive conformation, non-peptide scaffolds can be designed to hold the key interacting side chains (from Phe, Arg, etc.) in the correct spatial orientation. core.ac.uk
Small Molecule Mimetics: This approach involves progressively replacing parts of the peptide with non-peptide moieties until an entirely small molecule-like compound is achieved. core.ac.uk This is the most challenging but potentially most rewarding strategy for developing orally bioavailable drugs.
Recent studies on other peptides, such as H-Phe-Phe-NH2, have shown that strategies like backbone methylation and cyclization can significantly improve metabolic stability and cell permeability, providing a clear precedent for similar work on this compound analogues. nih.govacs.org
Development of this compound Derivatives as Pharmacological Probes for Neuropeptide Systems
To fully elucidate the function and targets of this compound, it is essential to develop derivatives that can be used as pharmacological probes. nih.gov These specialized tools are indispensable for receptor characterization, localization, and quantification. annualreviews.org The development of such probes requires chemical modification of the parent peptide in a way that does not significantly compromise its binding affinity or selectivity.
Future development will focus on creating:
Radiolabeled Ligands: Introducing a radioactive isotope (e.g., ³H or ¹²⁵I) into the peptide structure allows for highly sensitive detection in receptor binding assays and autoradiographic studies to map receptor distribution in tissues.
Fluorescent Probes: Attaching a fluorescent tag enables the visualization of peptide-receptor interactions in living cells using advanced microscopy techniques. This can provide real-time information on receptor trafficking and signaling.
Biotinylated Derivatives: Conjugating biotin (B1667282) to the peptide allows for its use in affinity purification of its receptor(s) and in various detection systems based on the high-affinity interaction between biotin and avidin/streptavidin.
Photoaffinity Labels: Incorporating a photoreactive group allows for the permanent, covalent cross-linking of the peptide to its receptor upon UV irradiation. This is a powerful tool for identifying and isolating receptor proteins.
The advancement of analytical techniques, particularly mass spectrometry, provides powerful platforms for utilizing these probes to gain a deeper understanding of the complex interplay of neuropeptides within the nervous system. nih.govresearchgate.net These tools will be critical in identifying the specific receptors that this compound interacts with and in clarifying its precise mechanism of action within complex neuropeptide systems. benthamscience.com
Q & A
Q. How can computational modeling predict the binding mode of H-Phe-D-Met-Arg-Phe-NH₂ to neuropeptide FF receptors (NPFFR1/2)?
- Methodological Answer : Use homology modeling (e.g., SWISS-MODEL) to generate NPFFR structures based on GPCR templates. Perform molecular docking (AutoDock Vina) with the peptide’s 3D conformation (derived from NMR data). Validate predictions via mutagenesis (e.g., alanine scanning of Arg residues) and surface plasmon resonance (SPR) to quantify binding kinetics .
AI助科研之如何使用在问辅助实验(六)01:26
Data Analysis & Validation
Q. What statistical approaches are suitable for analyzing dose-response curves of H-Phe-D-Met-Arg-Phe-NH₂ in calcium imaging assays?
- Methodological Answer : Fit sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate Hill coefficients to assess cooperativity. Normalize data to baseline (vehicle control) and maximum response (positive control). Report 95% confidence intervals for EC₅₀ values. Replicate experiments across ≥3 biological replicates to ensure reproducibility .
Q. How should researchers validate the specificity of H-Phe-D-Met-Arg-Phe-NH₂ in receptor-binding studies?
- Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., ³H-radioligands) and unlabeled peptide. Confirm specificity via:
- Knockdown/knockout of target receptors (CRISPR/Cas9).
- Cross-testing against related receptors (e.g., NPY, opioid receptors).
- Saturation binding to determine Kd and Bmax values .
Experimental Design
Q. What controls are essential for assessing the anti-inflammatory effects of H-Phe-D-Met-Arg-Phe-NH₂ in macrophage models?
- Methodological Answer : Include:
- Positive control : Dexamethasone (1 µM) to benchmark efficacy.
- Negative control : Scrambled peptide sequence to rule out nonspecific effects.
- Vehicle control : DMSO/saline matching experimental concentrations.
- Measure cytokine release (e.g., TNF-α, IL-6) via ELISA and validate with qPCR for transcript levels .
Q. How can researchers optimize in vivo pharmacokinetic studies of H-Phe-D-Met-Arg-Phe-NH₂?
- Methodological Answer : Administer via intravenous (IV) and subcutaneous (SC) routes to compare bioavailability. Collect plasma samples at 5, 15, 30, 60, and 120 min post-injection. Quantify peptide levels via LC-MS/MS. Calculate t½, Cmax, and AUC. For tissue distribution, perfuse organs (e.g., brain, liver) and homogenize for extraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
